molecular formula C17H17NO3S B2371574 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl 3-methylthiophene-2-carboxylate CAS No. 387854-18-4

2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl 3-methylthiophene-2-carboxylate

Cat. No. B2371574
CAS RN: 387854-18-4
M. Wt: 315.39
InChI Key: UFAMCOGTBZVOKR-UHFFFAOYSA-N
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Description

2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl 3-methylthiophene-2-carboxylate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is a synthetic compound that can be prepared using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Scientific Research Applications

Synthesis and Reactivity

  • The synthesis of substituted 1-methyl-3,4-dihydro-isoquinolines, which can be converted to 2-(β-acylamido-ethyl)-acetophenomes, has been documented. These intermediates are utilized for synthesizing various substituted 1-β-phenylethyl-2-methyl-1,2,3,4-tetrahydro-isoquinolines with notable analgesic and spasmolytic properties (Brossi et al., 1960).
  • A method for auxiliary-directed, palladium-catalyzed beta-arylation and alkylation of sp^3 and sp^2 C-H bonds in carboxylic acid derivatives has been developed. This method employs a carboxylic acid 2-methylthioaniline- or 8-aminoquinoline amide substrate, showcasing some functional group tolerance and allowing for the functionalization of amino- and hydroxy-acid derivatives (Shabashov & Daugulis, 2010).

Medicinal Chemistry Applications

  • 2-Carboxy-1,2,3,4-tetrahydroquinoline derivatives, derived from kynurenic acid, have been synthesized and evaluated for in vitro antagonist activity at the glycine site on the NMDA receptor. The stereochemistry and conformational effects of these compounds have been studied to understand their potency and selectivity (Carling et al., 1992).

Materials Science Applications

  • Mesomeric betaines constructed of quinolinium cations and carboxylate anions separated by thiophene-ethynyl spacers have been investigated for their fluorescent properties. These compounds are classified as cross-conjugated systems and show potential for applications in fluorescent materials (Smeyanov et al., 2017).

Organic Synthesis

  • Research on the synthesis and reactivity of N-aryl-2-vinyltetrahydro-4-oxoquinolines has led to the development of new quinolones and tetrahydro-4-oxoquinolines through oxidation processes. These studies contribute to the understanding of the reactivity of such compounds and their potential applications in organic synthesis (Guillou et al., 1998).

properties

IUPAC Name

[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 3-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S/c1-12-8-10-22-16(12)17(20)21-11-15(19)18-9-4-6-13-5-2-3-7-14(13)18/h2-3,5,7-8,10H,4,6,9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFAMCOGTBZVOKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)OCC(=O)N2CCCC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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